2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine
Overview
Description
“2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine” is a chemical compound with the molecular formula C12H14N4 . It has a molecular weight of 214.27 . The IUPAC name for this compound is N1- (4,6-dimethyl-2-pyrimidinyl)-1,4-benzenediamine .
Molecular Structure Analysis
The InChI code for “2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine” is 1S/C12H14N4/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.27 . It should be stored at a temperature of 28°C .
Scientific Research Applications
Antimicrobial Agents
Compounds derived from 2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine have been studied for their potent antimicrobial activity . A series of substituted benzothiazoles bearing semicarbazone and thiosemicarbazone moieties, designed from this compound, showed significant antibacterial activity against both Gram-positive and Gram-negative strains . These compounds disrupt the cytoplasmic membrane and bind to DNA, indicating a dual mode of action involving membrane perturbation and intracellular targets .
Antitumor Properties
The compound has been used to create novel antitumor benzothiazoles. These derivatives exhibit selective and potent antitumor properties, both in vitro and in vivo . They are biotransformed by cytochrome P450 1A1 into active metabolites, and amino acid prodrugs have been developed to improve solubility and bioavailability . These prodrugs show promise in treating breast and ovarian cancer, with manageable side effects .
Chemical Synthesis of Polyimides
In the field of polymer chemistry, derivatives of 2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine have been utilized in the synthesis of novel polyimides. These polyimides contain benzimidazole derivatives and exhibit desirable properties for various applications, such as in electronics and high-performance materials .
Safety and Hazards
The safety data sheet for “2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with skin or eyes, it is advised to rinse with water immediately .
properties
IUPAC Name |
4-N-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVBOQCTJBQABR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81261-93-0 | |
Record name | N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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